(3-(Methylsulfonamidomethyl)phenyl)boronic acid
Overview
Description
“(3-(Methylsulfonamidomethyl)phenyl)boronic acid” is a derivative of boronic acid . It has a molecular weight of 229.06 and its IUPAC name is 3-{[(methylsulfonyl)amino]methyl}phenylboronic acid . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “(3-(Methylsulfonamidomethyl)phenyl)boronic acid” is 1S/C8H12BNO4S/c1-15(13,14)10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(3-(Methylsulfonamidomethyl)phenyl)boronic acid”, are known to participate in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
“(3-(Methylsulfonamidomethyl)phenyl)boronic acid” is a solid compound with a melting point of 246-248°C .Scientific Research Applications
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Biomedical Applications
- Summary of Application : Phenylboronic acid derivatives, such as “(3-(Methylsulfonamidomethyl)phenyl)boronic acid”, have been explored for their potential in biomedical applications . One of the key applications is their ability to function as glucose-sensitive polymers, which enables self-regulated insulin release in the treatment of diabetes .
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact biomedical application. For instance, in the case of glucose-sensitive polymers, these compounds could be incorporated into a polymer matrix that swells or shrinks in response to changes in blood glucose levels .
- Results or Outcomes : The use of these conjugates has shown promise in the treatment of diabetes, as well as in wound healing and tumor targeting .
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pH Sensing
- Summary of Application : Boronic acids, including phenylboronic acid derivatives, have been used in the development of pH sensors . These sensors have applications in various fields, including medical, military, aerospace, automobiles, games, video and photo cameras .
- Methods of Application : The boronic acid compound would be incorporated into a sensor device, where it would interact with the environment and produce a measurable response (such as a change in electrical resistance) that corresponds to the pH level .
- Results or Outcomes : The development of these sensors has enabled accurate and reliable pH measurements in a variety of settings .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H317 and H319, which mean that it may cause an allergic skin reaction and serious eye irritation, respectively . The precautionary statements include P261, P264, P272, P280, P302+P352, P321, P362+P364, and P501, which provide instructions for handling, storage, and disposal .
Future Directions
Boronic acids, including “(3-(Methylsulfonamidomethyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in the development of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Given the current growth, it is estimated that the number of people with diabetes will increase to 783 million by 2045 , indicating a potential increase in the demand for such systems.
properties
IUPAC Name |
[3-(methanesulfonamidomethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSWJJOLFPIDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624585 | |
Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylsulfonamidomethyl)phenyl)boronic acid | |
CAS RN |
850568-39-7 | |
Record name | B-[3-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 850568-39-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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